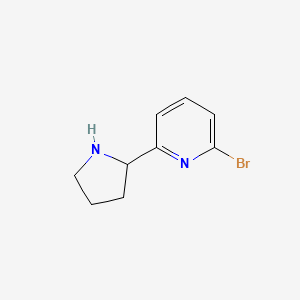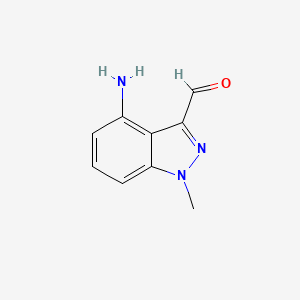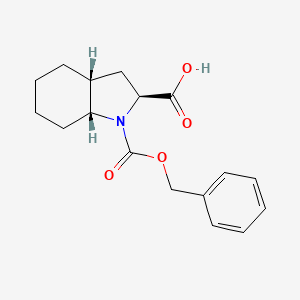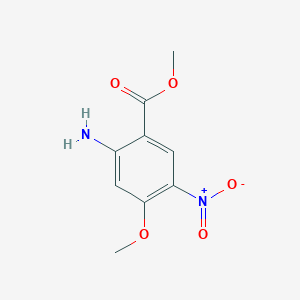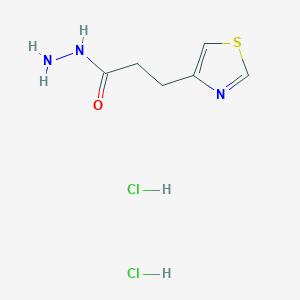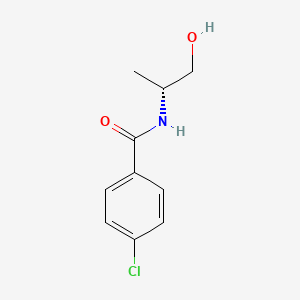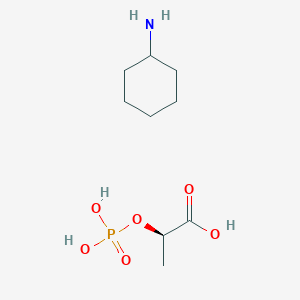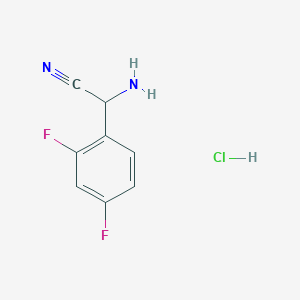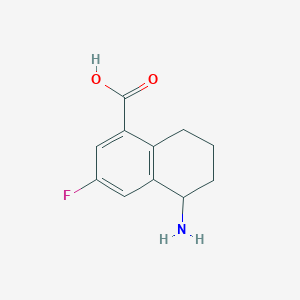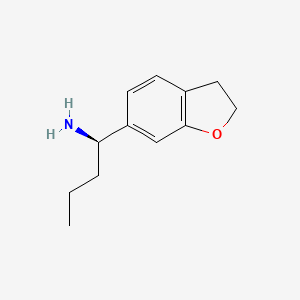
(R)-1-(2,3-Dihydrobenzofuran-6-yl)butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(2,3-Dihydrobenzofuran-6-yl)butan-1-amine is a chiral amine compound characterized by the presence of a dihydrobenzofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(2,3-Dihydrobenzofuran-6-yl)butan-1-amine typically involves the following steps:
Formation of the Dihydrobenzofuran Ring: This can be achieved through the cyclization of an appropriate phenol derivative with an alkene under acidic conditions.
Introduction of the Butan-1-amine Side Chain: This step involves the alkylation of the dihydrobenzofuran ring with a suitable butylamine derivative, often using a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of ®-1-(2,3-Dihydrobenzofuran-6-yl)butan-1-amine may involve:
Large-scale Cyclization Reactions: Utilizing continuous flow reactors to ensure consistent product quality and yield.
Efficient Purification Techniques: Such as crystallization or chromatography to isolate the desired enantiomer.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can convert the amine group to an alkyl group or reduce any present carbonyl groups.
Substitution: The aromatic ring in the dihydrobenzofuran moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents under Lewis acid catalysis.
Major Products:
Oxidation Products: Imines or oxides.
Reduction Products: Alkylated derivatives.
Substitution Products: Halogenated dihydrobenzofuran derivatives.
Chemistry:
Asymmetric Synthesis: Used as a chiral building block in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in metal-catalyzed reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Medicine:
Pharmaceutical Development: Investigated for its potential as a therapeutic agent in treating neurological disorders.
Industry:
Material Science: Utilized in the synthesis of polymers and advanced materials.
Mecanismo De Acción
The mechanism by which ®-1-(2,3-Dihydrobenzofuran-6-yl)butan-1-amine exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, potentially altering their activity.
Pathways Involved: Modulation of biochemical pathways related to neurotransmission or metabolic processes.
Comparación Con Compuestos Similares
(S)-1-(2,3-Dihydrobenzofuran-6-yl)butan-1-amine: The enantiomer of the compound, differing in its spatial configuration.
1-(2,3-Dihydrobenzofuran-6-yl)propan-1-amine: A structurally similar compound with a shorter side chain.
Uniqueness:
Chirality: The ®-enantiomer may exhibit different biological activity compared to its (S)-counterpart.
Functional Group Positioning: The specific arrangement of functional groups in ®-1-(2,3-Dihydrobenzofuran-6-yl)butan-1-amine contributes to its unique reactivity and applications.
This detailed overview provides a comprehensive understanding of ®-1-(2,3-Dihydrobenzofuran-6-yl)butan-1-amine, highlighting its synthesis, reactions, applications, and unique characteristics
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
(1R)-1-(2,3-dihydro-1-benzofuran-6-yl)butan-1-amine |
InChI |
InChI=1S/C12H17NO/c1-2-3-11(13)10-5-4-9-6-7-14-12(9)8-10/h4-5,8,11H,2-3,6-7,13H2,1H3/t11-/m1/s1 |
Clave InChI |
QQRJZIQYVNQZAQ-LLVKDONJSA-N |
SMILES isomérico |
CCC[C@H](C1=CC2=C(CCO2)C=C1)N |
SMILES canónico |
CCCC(C1=CC2=C(CCO2)C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


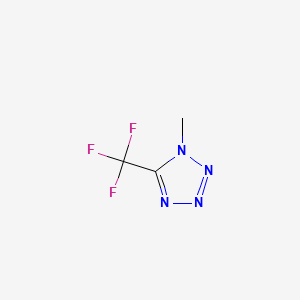
![(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B15224284.png)
